molecular formula C21H25ClN2O7 B1146742 (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate CAS No. 210095-58-2

(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate

Cat. No.: B1146742
CAS No.: 210095-58-2
M. Wt: 452.9 g/mol
InChI Key: MLVGFEZTZHIUGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate, also known as this compound, is a useful research compound. Its molecular formula is C21H25ClN2O7 and its molecular weight is 452.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Developments and Applications

1. Synthesis of Antiplatelet and Antithrombotic Drugs

A notable example is the synthesis of (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, which is related by structural analogy and pharmacological activity. Research has focused on devising facile synthetic approaches for (S)-clopidogrel due to its significant global demand, highlighting the importance of stereochemistry in pharmacological activity and the need for efficient synthesis methods in the pharmaceutical industry (Saeed et al., 2017).

2. Neuroactive Peptide Effects

Studies on angiotensin IV and its analogs have explored their pro-cognitive effects mediated by dopamine receptor interactions. This research underscores the potential clinical relevance of compounds that interact with dopamine receptors, suggesting avenues for the development of treatments for cognitive impairments and possibly for understanding the mechanisms of addiction and dependency (Braszko, 2010).

3. Leishmaniasis Treatment from Piper spp.

The potential of natural products for developing treatments against leishmaniasis has been examined, with specific focus on compounds from the Piper genus. This highlights the ongoing search for effective, safe, and inexpensive treatments derived from natural sources, which could offer new therapeutic options for neglected tropical diseases (Peixoto et al., 2021).

4. Pharmacophoric Groups in Antipsychotic Agents

The role of arylcycloalkylamines, exemplified in phenyl piperidines and piperazines, in the potency and selectivity of binding affinity at D2-like receptors for the treatment of psychosis and other neuropsychiatric disorders has been investigated. This emphasizes the importance of understanding pharmacophoric groups for the development of targeted therapies (Sikazwe et al., 2009).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate involves the following steps: protection of the hydroxyl groups, formation of the pyridine ring, introduction of the piperidine moiety, deprotection of the hydroxyl groups, and formation of the succinate ester.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl 2-oxoacetate", "2-hydroxypyridine", "piperidine", "diethyl succinate", "sodium hydride", "triethylamine", "acetic anhydride", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "methanol" ], "Reaction": [ "Step 1: Protection of the hydroxyl groups in 2-hydroxypyridine with acetic anhydride and triethylamine to form 2-acetoxy pyridine.", "Step 2: Formation of the pyridine ring by reacting 4-chlorobenzaldehyde with 2-acetoxy pyridine in the presence of sodium hydride to form (4-chlorophenyl)(2-pyridyl)methanol.", "Step 3: Introduction of the piperidine moiety by reacting (4-chlorophenyl)(2-pyridyl)methanol with piperidine in the presence of hydrochloric acid to form (4-chlorophenyl)(piperidin-4-yloxy)methanol.", "Step 4: Deprotection of the hydroxyl groups in (4-chlorophenyl)(piperidin-4-yloxy)methanol with sodium bicarbonate to form (4-chlorophenyl)(piperidin-4-yloxy)methane.", "Step 5: Formation of the succinate ester by reacting (4-chlorophenyl)(piperidin-4-yloxy)methane with diethyl succinate in the presence of triethylamine to form (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate." ] }

CAS No.

210095-58-2

Molecular Formula

C21H25ClN2O7

Molecular Weight

452.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine;2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C17H19ClN2O.C4H6O6/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15;5-1(3(7)8)2(6)4(9)10/h1-7,10,15,17,19H,8-9,11-12H2;1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

MLVGFEZTZHIUGZ-UHFFFAOYSA-N

SMILES

C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

2-[(S)-(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine (2R,3R)-2,3-Dihydroxybutanedioate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.